methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate
CAS No.: 1193244-87-9
Cat. No.: VC2991036
Molecular Formula: C6H7IN2O2
Molecular Weight: 266.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1193244-87-9 |
---|---|
Molecular Formula | C6H7IN2O2 |
Molecular Weight | 266.04 g/mol |
IUPAC Name | methyl 5-iodo-1-methylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 |
Standard InChI Key | HYDPNCNQIISDFL-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)C(=O)OC)I |
Canonical SMILES | CN1C(=CC(=N1)C(=O)OC)I |
Introduction
Chemical and Physical Properties
Structural Characteristics
Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate possesses a well-defined molecular structure with specific physical and chemical properties. The compound's structural representation through chemical identifiers provides essential information for its characterization and identification:
Property | Value |
---|---|
IUPAC Name | Methyl 5-iodo-1-methylpyrazole-3-carboxylate |
Molecular Formula | C₆H₇IN₂O₂ |
Molecular Weight | 266.04 g/mol |
Canonical SMILES | CN1C(=CC(=N1)C(=O)OC)I |
InChI | InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 |
InChI Key | HYDPNCNQIISDFL-UHFFFAOYSA-N |
These structural identifiers uniquely define the compound and facilitate its representation in chemical databases and literature .
Physical Properties
The physical properties of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate dictate its behavior in various chemical environments and influence its applications in synthetic chemistry:
Property | Value |
---|---|
Physical State | Solid (at standard conditions) |
Boiling Point | 321.8±27.0°C at 760 mmHg |
Density | 2.0±0.1 g/cm³ |
Typical Purity | ≥95% |
While specific data on melting point and solubility is limited for this exact compound, related pyrazole derivatives such as 5-iodo-1-methyl-1H-pyrazole exhibit solubility in organic solvents like methanol, suggesting that methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate likely shares similar solubility characteristics .
Synthetic Methodologies
Related Synthetic Approaches
The synthesis of structurally related compounds provides valuable insights into potential methodologies for preparing methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate:
Synthetic Approach | Description | Relevance |
---|---|---|
Sandmeyer-type Reaction | Conversion of amino group to iodo functionality | Useful for introducing iodine at the 5-position of pyrazole |
Pd/C-mediated Reactions | Catalytic transformations of iodinated pyrazoles | Potential for functionalization of the iodinated intermediate |
Esterification | Conversion of carboxylic acids to methyl esters | Relevant for creating the methyl carboxylate group |
The Pd/C-mediated alkynylation of 5-iodo-pyrazole-4-carboxylic acid, as described in research literature, represents a valuable methodology that could potentially be adapted for the functionalization of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate .
Reactivity and Chemical Transformations
Functional Group Reactivity
The reactivity of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate is largely determined by its three key functional groups: the iodine substituent, the methyl carboxylate group, and the pyrazole ring itself. Each of these structural elements presents distinct opportunities for chemical transformations:
Biological and Pharmacological Significance
Biological Activity | Relevance to Pyrazole Derivatives |
---|---|
Anti-inflammatory | Many pyrazole compounds exhibit anti-inflammatory properties |
Antimicrobial | Pyrazole derivatives often show activity against various microorganisms |
Anticancer | Some pyrazole compounds demonstrate antiproliferative effects |
Enzyme Inhibition | Pyrazole-based structures can serve as enzyme inhibitors |
The specific substitution pattern in methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate, particularly the presence of the iodine atom and the methyl carboxylate group, may influence its biological activity profile. These functional groups can modulate properties such as lipophilicity, metabolic stability, and receptor binding, potentially enhancing certain biological activities or introducing new ones .
Structure-Activity Relationships
The investigation of structure-activity relationships (SAR) for pyrazole derivatives has revealed important insights into how structural modifications affect biological activity. For methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate, several structural features may influence its potential biological properties:
The methyl carboxylate group at the 3-position can serve as a hydrogen bond acceptor, potentially facilitating interactions with protein targets. This functional group can also be readily modified to optimize pharmacokinetic properties or to create prodrug derivatives.
The N-methyl group on the pyrazole ring can influence the compound's metabolic stability and may prevent the formation of hydrogen bonds at this position, affecting the compound's binding characteristics with biological targets.
Applications in Chemical Research
Synthetic Building Block
Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate serves as a valuable synthetic intermediate in the preparation of more complex heterocyclic compounds. The reactive iodine substituent provides an excellent handle for further functionalization through various coupling reactions, enabling the construction of elaborate molecular architectures.
The compound can be employed in the synthesis of pyrazole-based libraries for drug discovery programs, where the systematic variation of substituents allows for the exploration of structure-activity relationships. This approach is particularly valuable in medicinal chemistry, where the optimization of lead compounds requires the synthesis and evaluation of numerous structural analogs .
Additionally, the ester functionality offers opportunities for divergent synthesis strategies, where the same intermediate can be transformed into multiple different products through selective functional group manipulations. This versatility makes methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate a useful scaffold in diversity-oriented synthesis approaches.
Analytical Applications
The distinct structural features of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate make it potentially useful in analytical chemistry applications. The iodine atom, being a heavy element, provides a distinctive spectroscopic signature that can be leveraged in various analytical techniques, such as mass spectrometry and X-ray crystallography.
In mass spectrometry, the characteristic isotope pattern of iodine can aid in structure elucidation and compound identification. The distinct fragmentation patterns of iodinated pyrazoles can serve as diagnostic tools in the analysis of complex mixtures or in the study of reaction mechanisms.
Comparative Analysis with Related Compounds
Structural Analogues
A comparative analysis with structurally related compounds provides valuable context for understanding the properties and potential applications of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate:
Compound | Structural Difference | Notable Properties |
---|---|---|
5-Iodo-1-methyl-1H-pyrazole | Lacks carboxylate at 3-position | Melting point: 80°C; Boiling point: 226.9±13.0°C; Soluble in methanol |
Ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate | Carboxylate at 4-position; ethyl ester instead of methyl | Used as an intermediate in the synthesis of bioactive compounds |
Methyl 1-methyl-1H-pyrazole-3-carboxylate | Lacks iodine at 5-position | Generally more stable; less reactive toward coupling reactions |
The properties of these related compounds suggest that methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate likely shares characteristics such as sensitivity to light and moisture, solubility in organic solvents, and reactivity at the iodine position .
Reactivity Comparison
The reactivity of methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate can be compared with that of related compounds to highlight its distinctive chemical behavior:
The presence of the carboxylate group at the 3-position, as opposed to the 4-position in ethyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate, may result in different electronic effects on the pyrazole ring, potentially influencing the reactivity of the iodine substituent in coupling reactions.
Compared to non-iodinated pyrazoles, methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate offers enhanced opportunities for functionalization through metal-catalyzed coupling reactions, as demonstrated by the successful application of Pd/C-mediated alkynylation in related systems .
The methyl ester functionality, as opposed to the ethyl ester in related compounds, may exhibit slightly different reactivity in hydrolysis and transesterification reactions due to subtle electronic and steric effects.
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